Potassium;tetraborate;tetrahydrate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

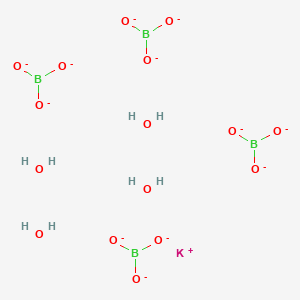

2D Structure

Properties

Molecular Formula |

B4H8KO16-11 |

|---|---|

Molecular Weight |

346.4 g/mol |

IUPAC Name |

potassium;tetraborate;tetrahydrate |

InChI |

InChI=1S/4BO3.K.4H2O/c4*2-1(3)4;;;;;/h;;;;;4*1H2/q4*-3;+1;;;; |

InChI Key |

GAAJZWPAZDWOJG-UHFFFAOYSA-N |

Canonical SMILES |

B([O-])([O-])[O-].B([O-])([O-])[O-].B([O-])([O-])[O-].B([O-])([O-])[O-].O.O.O.O.[K+] |

Origin of Product |

United States |

Foundational & Exploratory

crystal structure analysis of potassium tetraborate tetrahydrate

An In-Depth Technical Guide to the Crystal Structure Analysis of Potassium Tetraborate Tetrahydrate

Abstract

Potassium tetraborate tetrahydrate (K₂[B₄O₅(OH)₄]·2H₂O) is a borate mineral of significant interest in materials science and inorganic chemistry. Its intricate three-dimensional structure, stabilized by a complex network of hydrogen bonds, dictates its physical and chemical properties. This technical guide provides a comprehensive analysis of its crystal structure, detailing the experimental workflow for its determination via single-crystal X-ray diffraction (SC-XRD). We delve into the synthesis of high-quality single crystals, the principles of data collection and refinement, and a detailed discussion of the key structural features, including the tetraborate anion, the coordination of potassium ions, and the critical role of the hydrogen-bonding network. This document is intended for researchers and scientists, offering both a methodological framework and foundational knowledge for the study of hydrated borate minerals.

Introduction: The Significance of Borate Frameworks

Boron, with its unique ability to form stable covalent bonds in both trigonal planar (BO₃) and tetrahedral (BO₄) geometries, gives rise to a vast and structurally diverse class of minerals and synthetic compounds known as borates. The condensation of these fundamental units into complex polyanions results in materials with a wide array of properties, from the nonlinear optical behavior of β-barium borate (BBO) to the ion-exchange capabilities of zeolitic borates.

Potassium tetraborate tetrahydrate, with the chemical formula K₂[B₄O₅(OH)₄]·2H₂O, serves as a quintessential example of a hydrated borate system. The analysis of its crystal structure is not merely an academic exercise; it provides fundamental insights into:

-

Supramolecular Assembly: How borate polyanions, cations, and water molecules self-assemble into a stable, ordered lattice.

-

Hydrogen Bonding: The critical role of water molecules and hydroxyl groups in defining and stabilizing the crystal packing.

-

Material Properties: The relationship between the atomic arrangement and the macroscopic physical properties of the material, such as hardness, solubility, and thermal stability.

This guide will proceed from the synthesis of the material to the elucidation and interpretation of its crystal structure, providing a complete workflow grounded in established crystallographic principles.

Crystal Synthesis: A Prerequisite for Analysis

The foundation of any accurate crystal structure analysis is the availability of a high-quality, single crystal. For potassium tetraborate tetrahydrate, this is typically achieved through a controlled aqueous solution evaporation method. The choice of this method is causal: slow evaporation allows for the gradual supersaturation of the solution, promoting the growth of large, well-ordered crystals with minimal defects, which are essential for obtaining sharp diffraction patterns.

Experimental Protocol 2.1: Synthesis of Single Crystals

-

Reagent Preparation: Accurately weigh stoichiometric amounts of potassium hydroxide (KOH) and boric acid (H₃BO₃) in a 1:2 molar ratio.

-

Dissolution: Dissolve the reagents in deionized water in a clean glass beaker with gentle heating (approx. 60-70°C) and stirring until a clear, homogeneous solution is obtained. The use of a slight excess of boric acid can sometimes improve crystal quality.

-

Controlled Evaporation: Cover the beaker with perforated parafilm to prevent contamination from dust while allowing for slow solvent evaporation.

-

Incubation: Place the beaker in a vibration-free environment at a constant, ambient temperature (e.g., 20-25°C). Temperature fluctuations can induce rapid precipitation and prevent the formation of large single crystals.

-

Crystal Harvesting: After several days to a week, well-formed, colorless crystals should appear. Carefully harvest the most transparent and morphologically regular crystals from the solution.

-

Washing and Drying: Gently wash the harvested crystals with a small amount of ice-cold deionized water to remove any surface residue and then dry them with filter paper.

The Workflow of Single-Crystal X-ray Diffraction (SC-XRD)

SC-XRD is the definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. The process involves irradiating a single crystal with a monochromatic X-ray beam and analyzing the resulting diffraction pattern. The workflow is a self-validating system, where the quality of the data at each step determines the accuracy of the final structure.

Caption: Workflow for Single-Crystal X-ray Diffraction (SC-XRD).

Structural Analysis and Discussion

The crystal structure of potassium tetraborate tetrahydrate was definitively solved and refined by Marezio, Plettinger, and Zachariasen in 1963.[1] Their work provides the foundational data for understanding this compound. The crystals belong to the orthorhombic crystal system, which is characterized by three unequal axes at 90° to each other.

Crystallographic Data Summary

The key crystallographic parameters are summarized in the table below. This data forms the unique "fingerprint" of the crystalline solid.

| Parameter | Value | Source |

| Chemical Formula | K₂[B₄O₅(OH)₄]·2H₂O | [1] |

| Crystal System | Orthorhombic | [1][2][3] |

| Space Group | P2₁2₁2₁ | [1][2][3] |

| Unit Cell Dimensions | a = 12.899 Å, b = 11.774 Å, c = 6.859 Å | [1] |

| Molecules per Unit Cell (Z) | 4 | [1] |

| Calculated Density | 1.898 g/cm³ | [1] |

The [B₄O₅(OH)₄]²⁻ Anion: The Structural Core

The fundamental building block of the structure is the complex polyanion, [B₄O₅(OH)₄]²⁻.[1] This anion is a marvel of boron-oxygen chemistry, consisting of a bicyclic framework built from two distinct boron coordination environments:

-

Two Trigonal Planar BO₃ units: Boron atoms are bonded to three oxygen atoms.

-

Two Tetrahedral BO₄ units: Boron atoms are bonded to four oxygen atoms.

These units are linked by sharing oxygen atom corners, creating a robust and complex structure. The negative charge of the anion is balanced by two potassium cations. The hydroxyl (-OH) groups are located on the exterior of the anion, making them available for hydrogen bonding.

The Hydrogen Bonding Network: A Supramolecular Glue

A defining feature of this crystal is the extensive and intricate network of hydrogen bonds. This network arises from the interactions between the hydroxyl groups of the tetraborate anion, the two water molecules of hydration, and the oxygen atoms of adjacent anions.

This network is not random; it is a highly ordered system that dictates the precise packing of the ions in the crystal lattice. The hydrogen atoms were successfully located in the original structure determination, which was a significant achievement at the time.[1] The O-H···O bonds effectively stitch the tetraborate anions together, creating a stable three-dimensional framework. The water molecules act as crucial linkers, bridging different polyanions and satisfying the coordination requirements of the potassium ions. The thermal stability of the compound is directly related to the strength of this network; heating leads to the sequential loss of these water molecules.[4]

Caption: Conceptual map of the hydrogen bonding network.

Implications and Applications

Understanding the crystal structure of potassium tetraborate tetrahydrate has several practical implications:

-

Materials Synthesis: It serves as a precursor for producing anhydrous potassium tetraborate, a component in specialized glasses, ceramics, and welding fluxes.[2][5][6]

-

Buffer Solutions: Its ability to hydrolyze in water to form a stable, mildly alkaline solution makes it an excellent buffering agent, particularly where sodium salts are undesirable.[6]

-

Nonlinear Optics: While this specific compound is not a leading nonlinear optical material, the study of its borate framework contributes to the broader understanding and design of new borate-based optical crystals.[4]

-

Lubricants: Finely dispersed potassium borates can enhance the anti-wear and load-carrying properties of industrial lubricants by forming a resilient film on metal surfaces under extreme pressure.[6]

Conclusion

The crystal structure of potassium tetraborate tetrahydrate is a prime example of structural complexity in inorganic chemistry. Its orthorhombic lattice is built upon a foundation of [B₄O₅(OH)₄]²⁻ polyanions, charge-balanced by potassium cations. The integrity and stability of the entire three-dimensional structure are critically dependent on an extensive hydrogen-bonding network mediated by hydroxyl groups and water molecules of hydration. The detailed elucidation of this structure through single-crystal X-ray diffraction provides a clear link between atomic arrangement and macroscopic properties, underpinning its use in various industrial and scientific applications.

References

- Marezio, M., Plettinger, H. A., & Zachariasen, W. H. (1963). The Crystal Structure of Potassium Tetraborate Tetrahydrate. Acta Crystallographica, 16(10), 975-980. [Link]

- LookChem. (n.d.). Cas 12045-78-2, POTASSIUM TETRABORATE TETRAHYDRATE.

- HiMedia Laboratories. (n.d.). Potassium biborate tetrahydrate.

- U.S. Borax. (n.d.). Potassium Tetraborate Technical Powder.

- U.S. Borax. (n.d.). Potassium Tetraborate.

- National Center for Biotechnology Information. (n.d.). Potassium tetraborate. PubChem Compound Database.

Sources

An In-depth Technical Guide to the Synthesis of Potassium Tetraborate Tetrahydrate from Boric Acid

Abstract

This technical guide provides a comprehensive, principles-first approach to the synthesis of potassium tetraborate tetrahydrate (K₂B₄O₇·4H₂O) from boric acid and potassium hydroxide. Designed for researchers, chemists, and drug development professionals, this document moves beyond a simple recitation of steps to elucidate the underlying chemical principles, stoichiometric considerations, and critical process parameters that govern the successful formation of the target compound. It details a robust, validated laboratory protocol, including reactant preparation, reaction execution, crystallization, and product isolation. Furthermore, this guide emphasizes a culture of safety by integrating hazard management at each stage and concludes with methods for physicochemical characterization to validate synthesis outcomes.

Introduction: The Significance of Potassium Tetraborate

Potassium tetraborate, an alkaline borate salt, is a versatile compound with numerous applications stemming from its excellent buffering capacity and its ability to act as a solvent for metallic oxides at elevated temperatures.[1][2] Unlike its more common sodium counterpart (borax), potassium tetraborate is preferred in applications where sodium ions would interfere, such as in specialized welding and brazing fluxes where it mitigates the intense yellow glare produced by sodium, thereby improving process visibility.[1][3] It also finds use in lubricating oil additives, as a diazotype developer, and in nuclear applications as a neutron absorber.[1][4]

The synthesis from boric acid (H₃BO₃) and potassium hydroxide (KOH) is a fundamental acid-base reaction that offers a cost-effective and straightforward route to a high-purity product.[1][3][5] This guide focuses on this specific pathway, providing the technical depth necessary for reproducible, scalable, and safe synthesis in a laboratory setting.

Theoretical Principles & Reaction Stoichiometry

The synthesis of potassium tetraborate tetrahydrate is fundamentally an acid-base neutralization reaction.[6] Boric acid is a weak Lewis acid that, in solution, accepts a hydroxide ion to form the tetrahydroxyborate anion, [B(OH)₄]⁻. When reacted with a strong base like potassium hydroxide, a condensation reaction occurs. Multiple borate units polymerize to form the more complex tetraborate anion, [B₄O₅(OH)₄]²⁻, which is stabilized by potassium cations.[7]

The overall balanced chemical equation for the reaction is:

4 H₃BO₃ + 2 KOH → K₂B₄O₇ + 7 H₂O [6]

This equation is the cornerstone of the synthesis. It dictates the precise molar ratio required for the reactants.

-

Causality of Stoichiometry : A molar ratio of 4 moles of boric acid to 2 moles of potassium hydroxide (or a simplified 2:1 ratio) is critical.

-

Excess Boric Acid : May lead to the crystallization of unreacted boric acid alongside the product, complicating purification.

-

Excess Potassium Hydroxide : Can result in the formation of different potassium borate species (metaborates or pentaborates) and will increase the alkalinity of the final solution, potentially hindering the crystallization of the desired tetraborate form.[8]

-

Therefore, precise mass-based calculations are essential for maximizing yield and purity.

Stoichiometric Calculation Table

| Reactant | Molar Mass ( g/mol ) | Molar Ratio | Example Calculation (for ~100g Product) | Required Mass (g) |

| Boric Acid (H₃BO₃) | 61.83 | 4 | (100g / 305.51 g/mol ) * 4 mol H₃BO₃ | 80.95 g |

| Potassium Hydroxide (KOH) | 56.11 | 2 | (100g / 305.51 g/mol ) * 2 mol KOH | 36.73 g |

| Product | ||||

| Potassium Tetraborate Tetrahydrate (K₂B₄O₇·4H₂O) | 305.51 | 1 | Target Yield | 100 g |

Note: The molecular weight of the tetrahydrate form (305.51 g/mol ) is used for yield calculations.[2][9]

Materials and Equipment

Reactant Properties

| Chemical | Formula | Molar Mass ( g/mol ) | Purity | Key Hazards |

| Boric Acid | H₃BO₃ | 61.83 | ACS Reagent Grade, ≥99.5% | Reproductive toxicity (H360FD).[10][11][12] |

| Potassium Hydroxide | KOH | 56.11 | ACS Reagent Grade, ≥85% assay (pellets) | Severe skin burns and eye damage (H314), Harmful if swallowed (H302).[13][14][15] |

| Distilled or Deionized Water | H₂O | 18.02 | High Purity | N/A |

Essential Equipment

-

Magnetic stirrer with heating capabilities

-

Borosilicate glass beakers (e.g., 1000 mL)

-

Graduated cylinders

-

Digital balance (± 0.01 g precision)

-

Thermometer or temperature probe

-

pH meter or pH indicator strips

-

Büchner funnel and vacuum flask

-

Filter paper (e.g., Whatman No. 1)

-

Glass stirring rod

-

Spatulas and weigh boats

-

Drying oven or desiccator

Detailed Experimental Protocol

This protocol is designed as a self-validating system, where careful control of parameters ensures the desired outcome.

Workflow Overview

Caption: Experimental workflow for potassium tetraborate synthesis.

Step-by-Step Methodology

-

Preparation of Potassium Hydroxide Solution:

-

Action: Carefully weigh 36.73 g of potassium hydroxide (KOH) pellets. In a 1000 mL beaker, measure approximately 250 mL of distilled water.

-

Causality: The dissolution of KOH in water is a highly exothermic process.[3] Slowly add the KOH pellets to the water while stirring continuously with a magnetic stirrer. This dissipates heat safely, preventing boiling and splashing of the corrosive solution. Never add water to solid KOH.

-

-

Reaction Execution:

-

Action: Gently heat the KOH solution to approximately 60-80°C.[7] Weigh out 80.95 g of boric acid (H₃BO₃).

-

Causality: Heating increases the reaction rate and the solubility of the reactants, ensuring a complete reaction.

-

Action: Begin the slow, portion-wise addition of the boric acid to the heated KOH solution while maintaining constant stirring. Monitor the solution's pH, which should gradually decrease from highly basic to a mildly alkaline pH of approximately 8-9.[3]

-

Causality: Adding the boric acid slowly prevents localized supersaturation and ensures homogeneity.[3] The target pH range is indicative of the formation of the tetraborate anion.[1][3] Continue stirring for 15-20 minutes after the final addition to ensure the reaction goes to completion.

-

-

Crystallization and Product Isolation:

-

Action: Turn off the heat and allow the beaker to cool slowly to room temperature. A precipitate of white, crystalline potassium tetraborate tetrahydrate will form.

-

Causality: Slow cooling is paramount for the formation of larger, more well-defined crystals, which are easier to filter and typically have higher purity than fine powders formed by rapid precipitation.

-

Action: To maximize the yield, place the beaker in an ice bath for 30 minutes once it has reached room temperature.

-

Causality: The solubility of potassium tetraborate decreases significantly at lower temperatures, forcing more of the dissolved product out of the solution.

-

-

Filtration and Drying:

-

Action: Set up a Büchner funnel for vacuum filtration. Decant the supernatant and transfer the crystalline slurry to the funnel.

-

Action: Wash the collected crystals with two small portions (e.g., 20-30 mL each) of ice-cold distilled water.

-

Causality: Washing with cold water removes any soluble impurities (like unreacted starting materials or byproducts) while minimizing product loss, due to the product's lower solubility in cold water.

-

Action: Allow the vacuum to run for several minutes to pull as much water as possible from the crystals. Transfer the solid product to a pre-weighed watch glass and dry to a constant weight in a drying oven at a low temperature (e.g., 50-60°C) or in a desiccator.

-

Causality: The tetrahydrate begins to lose its water of crystallization at temperatures around 100°C.[2] Drying at a lower temperature is crucial to preserve the desired hydrated form.

-

Product Characterization (Self-Validation)

To validate the success of the synthesis, the following characterizations should be performed:

-

Yield Calculation : Calculate the percentage yield based on the theoretical yield (100 g in the example) and the actual dry weight of the product.

-

Appearance : The product should be a white, odorless, crystalline solid.[1][16]

-

pH Measurement : A 1-2% aqueous solution of the product should exhibit a pH of approximately 9.1-9.4, confirming its identity as a mildly alkaline salt.[1][2][16]

-

(Optional) Advanced Characterization : For rigorous validation, techniques such as X-ray Diffraction (XRD) can confirm the orthorhombic crystal structure (space group P2₁2₁2₁) of potassium tetraborate tetrahydrate.[7][17]

Safety and Hazard Management

A thorough understanding and mitigation of hazards are non-negotiable.

Reactant Hazard Diagram

Caption: Key hazards of reactants and required personal protective equipment.

-

Potassium Hydroxide (KOH) : Is extremely corrosive and can cause severe chemical burns.[13][15] It is also highly hygroscopic. Always wear chemical splash goggles, a face shield, and appropriate chemical-resistant gloves (e.g., nitrile) when handling solid KOH and its solutions.[13][18] Work in a well-ventilated area or a fume hood.

-

Boric Acid (H₃BO₃) : Is classified as a substance that may damage fertility or an unborn child.[11][12] Avoid inhaling dust by handling it in a well-ventilated area and wearing a dust mask if necessary.[19] Pregnant individuals should avoid exposure.[11]

-

Exothermic Reaction : The initial dissolution of KOH is highly exothermic. Always add KOH to water, never the reverse, and use an appropriate container (borosilicate glass) that can withstand thermal stress.

-

Waste Disposal : Dispose of all chemical waste in accordance with local, state, and federal regulations. Neutralize acidic or basic waste streams before disposal.

Conclusion

The synthesis of potassium tetraborate tetrahydrate from boric acid and potassium hydroxide is a robust and accessible laboratory procedure. Success is predicated on a firm understanding of the underlying acid-base chemistry, strict adherence to stoichiometric ratios, and careful control over process parameters, particularly temperature during reaction and crystallization. By following the detailed protocol and safety guidelines outlined in this guide, researchers can reliably produce high-purity K₂B₄O₇·4H₂O for a wide range of scientific and industrial applications.

References

- INEOS Group. (2022, December 1). SAFETY DATA SHEET Potassium Hydroxide, Solid.

- Nexchem Ltd. (2023, June 14). Boric Acid - SAFETY DATA SHEET.

- AMERICAN BORATE COMPANY. Boric Acid Safety Data Sheet.

- International Scientific Supplies. (2022, December 29). SAFETY DATA SHEET BORIC ACID.

- Ecolab. SAFETY DATA SHEET POTASSIUM HYDROXIDE 45%.

- Irchemineral. Boric Acid SAFETY DATA SHEET.

- Carl ROTH. Safety Data Sheet: Potassium hydroxide solution.

- Carl ROTH. Safety Data Sheet: Boric acid.

- Carl ROTH. (2020, June 8). Safety Data Sheet: Potassium hydroxide.

- AquaPhoenix Scientific. (2023, March 31). Safety Data Sheet: Potassium Hydroxide, 2.0N.

- Redox. (2024, March 2). Safety Data Sheet Potassium Tetraborate.

- ChemicalBook. POTASSIUM TETRABORATE TETRAHYDRATE | 12045-78-2.

- Jason. (2024, May 29). Preparation of Potassium Tetraborate for Metallurgical Flux Applications. HubPages.

- You-iggy. (2022, June 12). 4H3BO3 + 2KOH → K2B4O7 + 7H2O.

- U.S. Borax. Potassium Tetraborate.

- CymitQuimica. CAS 12045-78-2: Potassium tetraborate Tetrahydrate.

- ChemicalAid. H3BO3 + K = B + KOH - Balanced chemical equation, limiting reagent and stoichiometry.

- AMERICAN ELEMENTS. Potassium Tetraborate Tetrahydrate.

- Benchchem. Potassium Tetraborate.

- U.S. Borax. Potassium Tetraborate | Excellent buffering capabilities.

- May, F. H., & Nunninger, R. D. (1957). U.S. Patent No. 2,776,186. Washington, DC: U.S. Patent and Trademark Office.

- Şenberber, F. T. (2018). The Effect of The Reaction Conditions on The Synthesis and Characterization of Potassium Borate from Potassium Chloride. Academic Platform Journal of Engineering and Science, 6(3), 90-94.

- Geyikoglu, F., Turkez, H., & Yousef, M. I. (2013). DNA damaging and biochemical effects of potassium tetraborate. Cytotechnology, 65(4), 549–556.

- Strem. Potassium tetraborate tetrahydrate, 99+%.

- Scribd. Potassium Tetraborate PDF.

- Loba Chemie. POTASSIUM TETRABORATE TETRAHYDRATE EXTRA PURE.

Sources

- 1. borax.com [borax.com]

- 2. Potassium Tetraborate | Excellent buffering capabilities | U.S. Borax [borax.com]

- 3. discover.hubpages.com [discover.hubpages.com]

- 4. DNA damaging and biochemical effects of potassium tetraborate - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scribd.com [scribd.com]

- 6. you-iggy.com [you-iggy.com]

- 7. benchchem.com [benchchem.com]

- 8. dergipark.org.tr [dergipark.org.tr]

- 9. americanelements.com [americanelements.com]

- 10. nexchem.co.uk [nexchem.co.uk]

- 11. intscientific.com [intscientific.com]

- 12. carlroth.com [carlroth.com]

- 13. ineos.com [ineos.com]

- 14. assets.pim.ecolab.com [assets.pim.ecolab.com]

- 15. uprm.edu [uprm.edu]

- 16. redox.com [redox.com]

- 17. POTASSIUM TETRABORATE TETRAHYDRATE | 12045-78-2 [chemicalbook.com]

- 18. carlroth.com [carlroth.com]

- 19. americanborate.com [americanborate.com]

thermal decomposition process of potassium tetraborate tetrahydrate

An In-Depth Technical Guide to the Thermal Decomposition Process of Potassium Tetraborate Tetrahydrate

Introduction

Potassium tetraborate tetrahydrate (K₂B₄O₇·4H₂O) is a versatile inorganic borate with significant applications ranging from the production of specialized glasses and ceramics to its use as a flux in metallurgy and as a buffering agent.[1][2] The efficacy of this compound in high-temperature applications is fundamentally dependent on its thermal behavior, specifically the process of dehydration to form anhydrous potassium tetraborate (K₂B₄O₇). Understanding the intricacies of this thermal decomposition is paramount for optimizing industrial processes and ensuring the desired properties of the final product.

This technical guide, prepared for researchers, scientists, and drug development professionals, provides a comprehensive analysis of the thermal decomposition pathway of potassium tetraborate tetrahydrate. We will delve into the mechanistic steps of dehydration, the analytical techniques employed for its characterization, and a validated experimental protocol for its investigation.

The Thermal Decomposition Pathway: A Multi-Stage Dehydration Process

The thermal decomposition of potassium tetraborate tetrahydrate is not a simple, single-step event but rather a sequential loss of its four molecules of water of hydration.[3] This multi-stage process can be effectively elucidated using thermoanalytic techniques such as Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) or Differential Scanning Calorimetry (DSC).[3][4]

The decomposition proceeds as follows:

-

Initial Dehydration: Upon heating, the compound begins to lose its water of hydration. The first two molecules of water are released in an endothermic process.[3]

-

Formation of Anhydrous Salt: With a continued increase in temperature, the remaining two water molecules are driven off, resulting in the formation of anhydrous potassium tetraborate.[3]

-

Melting of the Anhydrous Salt: The resulting anhydrous potassium tetraborate will eventually melt at a significantly higher temperature, forming a clear glass.[5]

Controlling the dehydration process is critical. A single-step, rapid calcination can lead to a "puffed" product with low bulk density and may be incomplete as the material can begin to agglomerate at temperatures above 250°C. Therefore, a carefully controlled multi-stage heating process is often employed in industrial settings to produce a dense, high-purity anhydrous product.[3]

Visualizing the Decomposition Pathway

The following diagram illustrates the sequential nature of the thermal decomposition of potassium tetraborate tetrahydrate.

Caption: Sequential decomposition of potassium tetraborate tetrahydrate.

Core Analytical Techniques: Causality and Application

The selection of analytical instrumentation is driven by the need to quantify changes in mass and energy as a function of temperature.

-

Thermogravimetric Analysis (TGA): This technique measures the change in mass of a sample as it is heated over time.[4] For the analysis of potassium tetraborate tetrahydrate, TGA is indispensable for quantifying the loss of water molecules at each stage of dehydration. The resulting TGA curve provides precise data on the temperature ranges of each dehydration step and the corresponding mass loss, allowing for stoichiometric confirmation.

-

Differential Thermal Analysis (DTA) / Differential Scanning Calorimetry (DSC): DTA measures the temperature difference between a sample and an inert reference, while DSC measures the heat flow required to maintain the sample and reference at the same temperature.[4][6][7] Both techniques are used to detect thermal events such as phase transitions and chemical reactions.[6] In the context of potassium tetraborate tetrahydrate, DTA/DSC is crucial for identifying the endothermic nature of the dehydration steps and the melting point of the anhydrous salt.[3]

By using these techniques in tandem, a comprehensive thermal profile of the material can be generated. The TGA data confirms mass loss due to dehydration, while the DTA/DSC data provides information on the energetics of these processes.[4]

Quantitative Data Summary

The following table summarizes the key thermal events in the decomposition of potassium tetraborate tetrahydrate, compiled from various studies.

| Thermal Event | Temperature Range (°C) | Mass Loss (%) | Technique | Reference |

| Step 1: Loss of 2 H₂O | ~100 - 150 | ~15.4 | TGA | [3][5][8] |

| Step 2: Loss of 2 H₂O | ~150 - 400 | ~15.4 | TGA | [3][5][8] |

| Exothermic Event | ~550 | N/A | DSC | [8] |

| Melting of Anhydrous Salt | ~815 | N/A | DTA/DSC | [3][5] |

Note: The exact temperatures can vary depending on factors such as heating rate and atmospheric conditions.

Experimental Protocol: TGA/DTA Analysis

This section provides a detailed, step-by-step methodology for the thermal analysis of potassium tetraborate tetrahydrate.

Objective:

To determine the thermal decomposition profile of potassium tetraborate tetrahydrate, including the temperatures of dehydration and the corresponding mass losses.

Apparatus:

-

Simultaneous Thermal Analyzer (TGA/DTA or TGA/DSC)

-

Microbalance (for accurate sample weighing)

-

Alumina or platinum crucibles

-

Nitrogen gas supply (or other inert gas)

Procedure:

-

Sample Preparation:

-

Ensure the potassium tetraborate tetrahydrate sample is a fine, homogenous powder. If necessary, gently grind the sample using a mortar and pestle.

-

Accurately weigh 5-10 mg of the sample into a pre-tared TGA crucible.

-

-

Instrument Setup:

-

Place the sample crucible and an empty reference crucible into the analyzer.

-

Purge the furnace with dry nitrogen at a flow rate of 20-50 mL/min for at least 30 minutes to ensure an inert atmosphere.

-

-

Thermal Program:

-

Equilibrate the sample at 30°C.

-

Heat the sample from 30°C to 900°C at a constant heating rate of 10°C/min.

-

Record the mass change (TGA), differential temperature (DTA), and temperature data throughout the experiment.

-

-

Data Analysis:

-

Plot the TGA curve (mass % vs. temperature) and the DTA curve (ΔT vs. temperature).

-

From the TGA curve, determine the onset and end temperatures for each mass loss step. Calculate the percentage mass loss for each step.

-

From the DTA curve, identify the peak temperatures for the endothermic dehydration events and the melting of the anhydrous salt.

-

Experimental Workflow Diagram

Caption: Workflow for TGA/DTA analysis of potassium tetraborate tetrahydrate.

Conclusion

The thermal decomposition of potassium tetraborate tetrahydrate is a well-defined, multi-stage process dominated by dehydration. A thorough understanding of this process, facilitated by analytical techniques such as TGA and DTA/DSC, is essential for the effective utilization of this compound in various scientific and industrial applications. The provided experimental protocol offers a robust framework for researchers to characterize the thermal properties of potassium tetraborate tetrahydrate and similar hydrated materials, ensuring the production of anhydrous materials with desired physical properties.

References

- Benchchem. (n.d.). Potassium tetraborate tetrahydrate.

- Ceyhan, A. A. (n.d.). THE INVESTIGATION OF THERMAL DECOMPOSITION KINETICS OF POTASSIUM TETRABORATE TETRAHYDRATE BY THERMAL ANALYSIS. DergiPark.

- DSpace Repository. (n.d.). The investigation of thermal decomposition kinetics of potassium tetraborate tetrahydrate by thermal analysis.

- ResearchGate. (n.d.). Thermal decomposition of potassium tetraborate tetrahydrate to anhydrous potassium tetraborate in a fluidized bed.

- (n.d.). Supporting information Structural Analysis of Potassium Borate Solutions.

- Borax. (n.d.). Potassium Tetraborate.

- LookChem. (n.d.). Cas 12045-78-2, POTASSIUM TETRABORATE TETRAHYDRATE.

- ChemicalBook. (n.d.). POTASSIUM TETRABORATE TETRAHYDRATE | 12045-78-2.

- CymitQuimica. (n.d.). CAS 12045-78-2: Potassium tetraborate Tetrahydrate.

- (n.d.). Differential thermal analysis (DTA) / Thermogravimetric analysis (TG).

- Wikipedia. (n.d.). Differential thermal analysis.

- FILAB. (n.d.). Differential Thermal Analysis (DTA) in the laboratory.

- Chem-Impex. (n.d.). Potassium tetraborate tetrahydrate.

Sources

- 1. CAS 12045-78-2: Potassium tetraborate Tetrahydrate [cymitquimica.com]

- 2. chemimpex.com [chemimpex.com]

- 3. benchchem.com [benchchem.com]

- 4. chemie-biologie.uni-siegen.de [chemie-biologie.uni-siegen.de]

- 5. borax.com [borax.com]

- 6. Differential thermal analysis - Wikipedia [en.wikipedia.org]

- 7. filab.fr [filab.fr]

- 8. rsc.org [rsc.org]

An In-Depth Technical Guide to the Solubility of Potassium Tetraborate Tetrahydrate in Various Solvents

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of potassium tetraborate tetrahydrate (K₂B₄O₇·4H₂O). As a compound with significant applications in research, drug development, and various industrial processes, a thorough understanding of its solubility in different solvent systems is paramount. This document delves into the aqueous solubility of potassium tetraborate tetrahydrate as a function of temperature, its behavior in common organic solvents, and the fundamental physicochemical principles governing its dissolution. Furthermore, this guide outlines key factors that influence solubility, including pH and the presence of co-solutes, and provides detailed, field-proven experimental protocols for the accurate determination of its solubility. This guide is intended for researchers, scientists, and professionals in drug development who require a deep, practical understanding of this compound's solubility profile.

Introduction to Potassium Tetraborate Tetrahydrate: Physicochemical Properties

Potassium tetraborate tetrahydrate, also known as potassium borate tetrahydrate, is a white, crystalline inorganic salt.[1] It is the hydrated form of potassium tetraborate, containing four molecules of water of crystallization per formula unit.[1] This compound is valued for its buffering capacity, fluxing properties in metallurgy, and as a source of boron in various applications.[1][2]

| Property | Value | Source(s) |

| Chemical Formula | K₂B₄O₇·4H₂O | [3] |

| CAS Number | 12045-78-2 | [2] |

| Molecular Weight | 305.50 g/mol | [4] |

| Appearance | White crystalline granules or powder | [5] |

| Density | 1.92 g/cm³ | [5] |

| Melting Point | Begins to lose water at 100°C (212°F); the anhydrous salt fuses at 815°C (1500°F) | [2][5] |

Aqueous Solubility of Potassium Tetraborate Tetrahydrate

Potassium tetraborate tetrahydrate is highly soluble in water.[1] Its dissolution in water is an endothermic process, meaning that its solubility increases with a rise in temperature. This property is crucial for preparing solutions of varying concentrations and for crystallization processes.

Temperature Dependence of Aqueous Solubility

The solubility of potassium tetraborate tetrahydrate in water has been determined at various temperatures. The data presented in the table below has been compiled from reliable industry sources and provides a clear indication of the compound's solubility profile across a practical temperature range.

| Temperature (°C) | Temperature (°F) | Solubility (% by weight) |

| 0 | 32 | 3.1 |

| 10 | 50 | 5.8 |

| 20 | 68 | 10.1 |

| 30 | 86 | 16.8 |

| 40 | 104 | 24.0 |

| 50 | 122 | 31.0 |

| 60 | 140 | 37.0 |

| 70 | 158 | 42.5 |

| 80 | 176 | 47.5 |

| 90 | 194 | 52.0 |

| 100 | 212 | 56.0 |

Data sourced from U.S. Borax Inc. product literature.[6]

At room temperature (20°C), the solubility is approximately 17.8% by weight.[5] This high solubility makes it a convenient source of borate ions in aqueous systems.

The Chemistry of Dissolution in Aqueous Media

The dissolution of potassium tetraborate tetrahydrate in water is not a simple physical process. It involves the hydrolysis of the tetraborate anion, which establishes a complex equilibrium and influences the pH of the solution.

Hydrolysis of the Tetraborate Anion

When dissolved in water, the tetraborate anion ([B₄O₅(OH)₄]²⁻) undergoes hydrolysis to form boric acid (H₃BO₃) and hydroxide ions (OH⁻).[2] This reaction is responsible for the mildly alkaline nature of potassium tetraborate solutions.[1][2] A 2% (by weight) solution of potassium tetraborate tetrahydrate exhibits a pH of approximately 9.2.[2]

The overall hydrolysis reaction can be represented as:

B₄O₇²⁻ + 7H₂O ⇌ 4H₃BO₃ + 2OH⁻

This equilibrium is dynamic, and the relative concentrations of the different borate species are dependent on both the overall boron concentration and the pH of the solution.[7]

Solubility in Organic Solvents

The solubility of potassium tetraborate tetrahydrate in organic solvents is significantly lower than in water. As an ionic salt, its solubility is largely dictated by the polarity of the solvent and its ability to solvate the potassium and tetraborate ions.

-

Alcohols (Ethanol, Methanol): Potassium tetraborate tetrahydrate is reported to be slightly soluble in alcohol.[8] The hydroxyl group of alcohols can engage in hydrogen bonding, which allows for some degree of interaction with the borate anion. However, the lower dielectric constant of alcohols compared to water results in reduced solvation of the ions and, consequently, lower solubility.

-

Glycerol: While specific data for potassium tetraborate is scarce, borates, in general, exhibit significant solubility in polyols like glycerol. This is due to the formation of stable borate-polyol complexes. This interaction is a key principle in boron chemistry.

Note: For critical applications requiring the use of potassium tetraborate tetrahydrate in organic or mixed-solvent systems, it is strongly recommended to experimentally determine the solubility under the specific conditions of use.

Factors Influencing Solubility

The solubility of potassium tetraborate tetrahydrate can be influenced by several factors, most notably pH and the presence of other ionic species.

Effect of pH

The pH of the aqueous medium has a profound effect on the speciation of borate in solution and, consequently, on the overall solubility.

-

Acidic Conditions (pH < 7): In acidic solutions, the borate-boric acid equilibrium shifts towards the formation of undissociated boric acid (H₃BO₃). As the concentration of boric acid increases, its own solubility limit can be reached, potentially leading to precipitation if the overall boron concentration is high.

-

Alkaline Conditions (pH > 9.2): In alkaline solutions, the equilibrium favors the formation of various polyborate and metaborate ions. The distribution of these species is complex and depends on both pH and concentration. Generally, the solubility of borates tends to increase with increasing pH in the alkaline range.[9][10]

Effect of Co-solutes (Other Salts)

The presence of other electrolytes in the solution can alter the solubility of potassium tetraborate tetrahydrate through various mechanisms, including the common ion effect and changes in the ionic strength of the solution.

-

Common Ion Effect: The addition of a soluble salt containing either potassium (K⁺) or a borate species will suppress the dissolution of potassium tetraborate tetrahydrate, in accordance with Le Chatelier's principle.

-

Ionic Strength: In dilute solutions, increasing the ionic strength with a non-common ion salt can sometimes lead to a slight increase in solubility (salting-in). However, at higher salt concentrations, the competition for water molecules for hydration typically leads to a decrease in solubility (salting-out). Phase diagrams for ternary systems, such as K₂B₄O₇–KCl–H₂O and K₂B₄O₇–K₂SO₄–H₂O, have been studied and demonstrate the complex interplay between these salts in solution.[11]

Experimental Protocol for Solubility Determination: The Isothermal Gravimetric Method

The isothermal gravimetric method is a reliable and widely used technique for determining the solubility of a solid in a liquid. The following protocol provides a step-by-step guide for determining the solubility of potassium tetraborate tetrahydrate in a given solvent.

Principle

A saturated solution is prepared by equilibrating an excess of the solid solute with the solvent at a constant temperature. A known mass of the saturated solution is then taken, the solvent is evaporated, and the mass of the remaining solute is determined.

Materials and Equipment

-

Potassium tetraborate tetrahydrate (analytical grade)

-

Solvent of interest (e.g., deionized water, ethanol)

-

Thermostatic water bath or incubator

-

Conical flasks or sealed vials

-

Magnetic stirrer and stir bars

-

Syringe with a filter attachment (e.g., 0.45 µm PTFE)

-

Analytical balance (readable to at least 0.1 mg)

-

Drying oven

-

Pre-weighed weighing dishes or vials

Step-by-Step Methodology

-

Preparation of Saturated Solution:

-

Add an excess amount of potassium tetraborate tetrahydrate to a conical flask containing a known volume of the solvent. The presence of undissolved solid is essential to ensure saturation.

-

Place the flask in a thermostatic water bath set to the desired temperature.

-

Stir the mixture vigorously using a magnetic stirrer for a sufficient period to reach equilibrium. For many systems, 24-48 hours is adequate, but the time to reach equilibrium should be experimentally determined by taking measurements at different time points until a constant concentration is observed.

-

-

Sample Collection:

-

Once equilibrium is reached, stop the stirring and allow the undissolved solid to settle.

-

Carefully withdraw a known volume or mass of the clear supernatant using a pre-warmed syringe fitted with a filter to avoid transferring any solid particles.

-

-

Gravimetric Analysis:

-

Transfer the filtered saturated solution into a pre-weighed, dry weighing dish.

-

Record the total mass of the weighing dish and the saturated solution.

-

Place the weighing dish in a drying oven at a temperature sufficient to evaporate the solvent without decomposing the solute (e.g., 60-80°C for water).

-

Dry the sample to a constant mass. This is achieved by periodically removing the dish from the oven, allowing it to cool in a desiccator, and weighing it. The process is repeated until two consecutive weighings are within an acceptable tolerance (e.g., ±0.2 mg).

-

Record the final constant mass of the weighing dish and the dried solute.

-

Data Analysis and Calculation

-

Mass of the saturated solution: (Mass of dish + solution) - (Mass of empty dish)

-

Mass of the dissolved solute: (Mass of dish + dry solute) - (Mass of empty dish)

-

Mass of the solvent: (Mass of the saturated solution) - (Mass of the dissolved solute)

-

Solubility ( g/100 g solvent): (Mass of the dissolved solute / Mass of the solvent) x 100

Conclusion

The solubility of potassium tetraborate tetrahydrate is a critical parameter that dictates its utility in a wide array of scientific and industrial applications. Its high and temperature-dependent solubility in water, coupled with the chemical equilibria established upon dissolution, provides a versatile platform for its use as a buffering agent and a source of borate. Conversely, its limited solubility in most organic solvents necessitates careful consideration in non-aqueous systems. The methodologies and data presented in this guide offer a robust framework for understanding and experimentally determining the solubility of this important compound, thereby enabling its effective application in research and development.

References

- U.S. Borax. (n.d.). Potassium Tetraborate.

- Alloprof. (n.d.). Measuring Solubility.

- Pharmapproach. (2020, May 27). Determination of Solubility by Gravimetric Method.

- U.S. Borax. (2024). Potassium Tetraborate Product Data Sheet.

- Sang, S., et al. (2018). Comprehensive Thermodynamic Model of Boron-Containing Brine Systems: Phase Diagram Experiments and Modeling for Quaternary K₂B₄O₇–K₂SO₄–KCl–H₂O System. Journal of Chemical & Engineering Data, 63(7), 2534-2543.

- SlideShare. (2014, October 29). Gravimetric method of analysis.

- ChemBK. (n.d.). POTASSIUM TETRABORATE 4 H2O.

- ResearchGate. (n.d.). Schematic diagram of Isothermal Solubility Measurement Apparatus.

- International Journal of Pharmaceutical Sciences and Drug Analysis. (2021). Determination of solubility by gravimetric method: A brief review.

- Popovych, O. (Ed.). (1981).

- Chemcasts. (n.d.). potassium tetraborate Properties vs Pressure.

- National Journal of Pharmaceutical Sciences. (2021). Determination of solubility by gravimetric method: A brief review.

- Chemistry LibreTexts. (2021, September 22). 7: Gravimetric Analysis (Experiment).

- Protocol Online. (2006, May 3). Can't make a borate solution. Ideas?

- Liese, A. (2009). Influence of borax and boric acid concentration on the pH of an aqueous solution.

- Boutt, D. F., et al. (2021). The role of boron in controlling the pH of lithium brines. Scientific Reports, 11(1), 10839.

- European Union Reference Laboratory for alternatives to animal testing. (2021, February 15). STANDARD OPERATING PROCEDURE for solubility testing.

- Technobis Crystallization Systems. (2024, February 9). How to measure solubility with Crystalline [Video]. YouTube.

- Kilday, M. V., et al. (1977). Enthalpies of Solution of KBr, KI, KI03, and KI04 in H2O. Journal of Research of the National Bureau of Standards, 82(1), 11-27.

- Chemistry LibreTexts. (2023, November 2). 9.5: Enthalpies of Solution.

- Redox. (2024, March 2). Safety Data Sheet Potassium Tetraborate.

- American Elements. (n.d.). Potassium Tetraborate Tetrahydrate.

- Lorimer, J. W., et al. (2019). Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure. Journal of Chemical & Engineering Data, 64(3), 845-849.

- ResearchGate. (n.d.). Effect of pH on boric acid and borate distribution in seawater.

- ResearchGate. (n.d.). A study of phase equilibria in the potassium borate system: Glass crystallization and solid state reaction.

- UNT Digital Library. (2011). Literature Review of Boric Acid Solubility Data.

- Scribd. (n.d.). Potassium Tetraborate Overview and Uses.

- ResearchGate. (n.d.). Effect of pH on the rheological properties of borate crosslinked hydroxypropyl guar gum hydrogel and hydroxypropyl guar gum.

- Chemistry LibreTexts. (2023, November 2). 5.9: Enthalpy of Solution.

- Cheméo. (n.d.). Potassium tetraborate.

- NIST. (n.d.). Enthalpy of solution of electrolytes.

- ResearchGate. (n.d.). Structure of Aqueous Potassium Tetraborate Solutions.

- Wikipedia. (n.d.). Borax.

- ResearchGate. (n.d.). Determination of nucleation kinetics of potassium tetraborate tetrahydrate.

- Sun, Z., et al. (2023). Structural analysis of potassium borate solutions. Physical Chemistry Chemical Physics, 25(15), 10593-10602.

Sources

- 1. CAS 12045-78-2: Potassium tetraborate Tetrahydrate [cymitquimica.com]

- 2. borax.com [borax.com]

- 3. POTASSIUM TETRABORATE TETRAHYDRATE | 12045-78-2 [chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 5. Potassium Tetraborate | Excellent buffering capabilities | U.S. Borax [borax.com]

- 6. redox.com [redox.com]

- 7. Structural analysis of potassium borate solutions - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D2CP05331D [pubs.rsc.org]

- 8. chembk.com [chembk.com]

- 9. researchgate.net [researchgate.net]

- 10. The role of boron in controlling the pH of lithium brines - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide to the pH Buffering Capacity of Potassium Tetraborate Solutions

Introduction: The Critical Role of pH Control in Scientific Research and Pharmaceutical Development

For researchers, scientists, and drug development professionals, the precise control of pH is not merely a technicality but a cornerstone of experimental validity and product stability. The hydrogen ion concentration of a solution can profoundly influence reaction kinetics, enzymatic activity, compound solubility, and the structural integrity of biomolecules. In this context, buffer solutions are indispensable tools, resisting drastic pH shifts upon the addition of acidic or basic substances. Among the various buffering systems available, potassium tetraborate solutions offer a unique combination of properties that make them particularly well-suited for applications in the alkaline pH range.

This technical guide provides a comprehensive exploration of the pH buffering capacity of potassium tetraborate solutions. Moving beyond a simple recitation of protocols, this document delves into the underlying chemical principles, provides field-proven methodologies for buffer preparation and characterization, and offers insights into the practical applications and considerations for using these buffers in research and pharmaceutical settings.

The Chemistry of Borate Buffering: A Deeper Dive

The buffering action of potassium tetraborate solutions is rooted in the complex equilibria of boric acid and its conjugate bases in an aqueous environment. Unlike simple monoprotic buffers, the borate system involves the interplay of several species, primarily boric acid (B(OH)₃) and the tetraborate ion ([B₄O₅(OH)₄]²⁻).

Boric acid is a weak Lewis acid, accepting a hydroxide ion from water to form the tetrahydroxyborate ion ([B(OH)₄]⁻), rather than donating a proton.[1] This equilibrium is a key contributor to the buffering capacity. The relevant equilibria can be summarized as follows:

-

Boric Acid Equilibrium: B(OH)₃ + H₂O ⇌ [B(OH)₄]⁻ + H⁺ (pKa ≈ 9.24 at 25°C)[2]

-

Tetraborate Formation: 4[B(OH)₄]⁻ + 2H⁺ ⇌ [B₄O₅(OH)₄]²⁻ + 7H₂O

The buffering capacity of the system is maximal around the pKa of boric acid, making it an excellent choice for maintaining a stable pH in the alkaline range, typically between pH 8 and 10.[3] The presence of the tetraborate ion, formed from the polymerization of borate monomers, adds to the complexity and robustness of the buffering system.[1]

Caption: Chemical equilibria in the borate buffer system.

Quantitative Assessment of Buffering Capacity: The Van Slyke Equation

The buffering capacity (β) of a solution is a quantitative measure of its resistance to pH change upon the addition of an acid or base. It is defined as the amount of strong acid or base, in gram equivalents, required to change the pH of 1 liter of the solution by one unit. The Van Slyke equation provides a theoretical framework for calculating the buffer capacity:[4][5]

β = 2.303 * C * (Ka * [H⁺]) / (Ka + [H⁺])²

Where:

-

β is the buffer capacity

-

C is the total molar concentration of the buffer (sum of the concentrations of the acid and its conjugate base)

-

Ka is the acid dissociation constant

-

[H⁺] is the hydrogen ion concentration

The maximum buffer capacity occurs when pH = pKa, where the concentrations of the acid and its conjugate base are equal.[6]

Preparation of Potassium Tetraborate Buffer Solutions: A Validated Protocol

The preparation of a reliable potassium tetraborate buffer requires precision and adherence to a validated protocol. The following procedure outlines the steps for preparing a 0.1 M potassium tetraborate buffer with a target pH.

Materials:

-

Potassium tetraborate tetrahydrate (K₂B₄O₇·4H₂O)

-

Boric acid (H₃BO₃)

-

Potassium hydroxide (KOH) or Hydrochloric acid (HCl) for pH adjustment

-

High-purity water (e.g., deionized, distilled)

-

Calibrated pH meter

-

Volumetric flasks and pipettes

-

Magnetic stirrer and stir bar

Protocol:

-

Calculate the required masses of potassium tetraborate and boric acid. The ratio of these two components will determine the initial pH of the buffer. The Henderson-Hasselbalch equation can be used for an initial estimation:[7][8]

pH = pKa + log ([Tetraborate]/[Boric Acid])

-

Dissolve the calculated mass of potassium tetraborate tetrahydrate in approximately 80% of the final desired volume of high-purity water. Gentle heating and stirring may be required to facilitate dissolution.[9]

-

Add the calculated mass of boric acid to the solution and stir until fully dissolved.

-

Allow the solution to cool to room temperature. The pKa of boric acid is temperature-dependent, so it is crucial to perform the final pH adjustment at the intended working temperature.[10][11]

-

Calibrate the pH meter using standard buffer solutions.

-

Immerse the pH electrode in the buffer solution and monitor the reading.

-

Adjust the pH to the desired value using small increments of a concentrated KOH solution (to increase pH) or HCl solution (to decrease pH). Stir continuously during the adjustment.

-

Once the target pH is stable, transfer the solution to a volumetric flask and add high-purity water to the final volume.

-

Mix the solution thoroughly.

-

Filter the buffer through a 0.22 µm filter for sterilization and removal of any particulate matter, especially for applications in cell culture or drug formulation.

Data Presentation: Common Potassium Tetraborate Buffer Formulations

| Target pH | Molarity of K₂B₄O₇·4H₂O (g/L) | Molarity of H₃BO₃ (g/L) |

| 8.5 | 14.5 | 50 |

| 9.0 | 28.6 | 50 |

| 9.5 | 57.2 | 50 |

Note: The above values are starting points and final pH should be verified and adjusted with a calibrated pH meter.

Experimental Determination of Buffering Capacity: A Step-by-Step Workflow

While theoretical calculations provide an estimate, the experimental determination of buffering capacity is essential for validating the performance of a prepared buffer.

Materials:

-

Prepared potassium tetraborate buffer solution

-

Standardized solutions of a strong acid (e.g., 0.1 M HCl) and a strong base (e.g., 0.1 M NaOH)

-

Calibrated pH meter

-

Burette

-

Magnetic stirrer and stir bar

-

Beaker

Protocol:

-

Pipette a known volume (e.g., 100 mL) of the prepared potassium tetraborate buffer into a beaker.

-

Place the beaker on a magnetic stirrer and immerse the calibrated pH electrode in the solution.

-

Record the initial pH of the buffer.

-

Titrate the buffer with the standardized strong acid (e.g., 0.1 M HCl). Add the acid in small, precise increments (e.g., 0.5 mL).

-

After each addition, allow the pH to stabilize and record the pH and the total volume of acid added.

-

Continue the titration until the pH has dropped significantly (e.g., by 2-3 pH units).

-

Repeat the titration with a fresh sample of the buffer using the standardized strong base (e.g., 0.1 M NaOH), recording the pH and volume of base added at each step.

-

Plot the pH of the solution as a function of the volume of added acid or base.

-

Calculate the buffer capacity (β) at different points along the titration curve using the following formula:

β = ΔB / ΔpH

Where:

-

ΔB is the moles of added acid or base per liter of buffer.

-

ΔpH is the change in pH.

-

Caption: Experimental workflow for determining buffer capacity.

Field-Proven Insights and Considerations

-

Impact of Temperature and Ionic Strength: The pKa of boric acid, and consequently the pH of the buffer, is influenced by temperature and the ionic strength of the solution.[10][11][12] For applications requiring high precision, it is crucial to prepare and use the buffer at the intended experimental temperature. The ionic strength can be adjusted using a neutral salt like potassium chloride (KCl).

-

Stability and Storage: Potassium tetraborate solutions are generally stable when stored in tightly sealed containers at room temperature.[3] However, to prevent microbial growth, especially for long-term storage or use in biological applications, sterile filtration and storage in a sterile container are recommended.

-

Applications in Drug Development: The alkaline buffering range and bacteriostatic properties of borate buffers make them valuable in ophthalmic and other pharmaceutical formulations.[3] They can help maintain the stability and solubility of active pharmaceutical ingredients (APIs) that are sensitive to acidic conditions.

-

Interactions with Other Molecules: Borate ions can form complexes with polyols, such as glycerol and mannitol.[13] This interaction can affect the buffering capacity and should be considered when formulating solutions containing these additives.

Conclusion: A Robust Tool for pH Control

Potassium tetraborate solutions offer a reliable and effective means of maintaining a stable alkaline pH in a wide range of scientific and pharmaceutical applications. By understanding the underlying chemical principles, adhering to validated preparation and characterization protocols, and considering the practical insights provided in this guide, researchers and drug development professionals can confidently employ potassium tetraborate buffers to ensure the accuracy, reproducibility, and validity of their work. The inherent complexity of the borate buffer system, when properly harnessed, provides a robust tool for precise pH control, contributing to the advancement of scientific discovery and the development of safe and effective medicines.

References

- Van Slyke, D. D. On the measurement of buffer values and on the relationship of buffer value to the dissociation constant of the buffer and the concentration and reaction of the buffer solution. Journal of Biological Chemistry, 1922, 52(2), 525-570.

- Pearson.

- Scribd.

- Giosa, L., Zadek, F., & Langer, T. (2020). Flaws in the Van Slyke buffer algorithm?. Journal of Applied Physiology, 128(5), 1433-1434.

- SlideShare. Buffers 2. [Link]

- U.S. Borax. Potassium Tetraborate | Excellent buffering capabilities. [Link]

- University of California, Davis.

- Zeebe, R. E., & Wolf-Gladrow, D. A. (2001).

- borax.com.

- Bangs Labor

- Chemistry Stack Exchange.

- Scribd.

- Roskilde University Research Portal. Buffer solutions in drug formulation and processing: How pKa values depend on temperature, pressure and ionic strength. [Link]

- Chemistry Net.

- NIST.

- Quora. How to prepare a 0.5M borate buffer solution of pH 9.

- Wikipedia.

- Study.com.

- ResearchGate. Buffer Solutions in Drug Formulation and Processing: How pKa values Depend on Temperature, Pressure and Ionic Strength. [Link]

- OSTI.GOV. Solution Chemistry for Actinide Borate Species to High Ionic Strengths: Equilibrium Constants for AmHB4O7. [Link]

- Bio-protocol.

- YouTube.

- Sumitomo Chemical.

- HubPages.

- Pure. Buffer capacity, ionic strength and heat dissipation in capillary electrophoresis. [Link]

- ResearchGate. PH10.2, 0.

- National Institutes of Health.

- PubChem.

- BioOne. Evaluation of Potassium Borate as a Volatility-Reducing Agent for Dicamba. [Link]

Sources

- 1. stemed.site [stemed.site]

- 2. quora.com [quora.com]

- 3. Potassium Tetraborate | Excellent buffering capabilities | U.S. Borax [borax.com]

- 4. lateqs.iqsc.usp.br [lateqs.iqsc.usp.br]

- 5. Buffer Capacity Calculator | Van Slyke Equation & pH Resistance Explained [pearson.com]

- 6. uomus.edu.iq [uomus.edu.iq]

- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 8. Henderson–Hasselbalch equation - Wikipedia [en.wikipedia.org]

- 9. Borate Buffer Preparation and Recipe | AAT Bioquest [aatbio.com]

- 10. rucforsk.ruc.dk [rucforsk.ruc.dk]

- 11. researchgate.net [researchgate.net]

- 12. nvlpubs.nist.gov [nvlpubs.nist.gov]

- 13. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Safe Handling of Potassium Tetraborate Tetrahydrate (CAS No. 12045-78-2)

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the essential safety protocols and handling procedures for Potassium Tetraborate Tetrahydrate. As a compound utilized in diverse applications, from a fluxing agent in metallurgy to a buffering agent in biochemical assays, a thorough understanding of its properties is critical for ensuring laboratory safety and experimental integrity.[1] This document moves beyond standard safety data sheets to provide context and causality for the recommended procedures.

Section 1: Chemical and Physical Identity

Potassium Tetraborate Tetrahydrate, identified by CAS Number 12045-78-2, is an inorganic salt with the chemical formula K₂B₄O₇·4H₂O.[2][3][4] It is a hydrated form of dipotassium tetraborate, presenting as a white, odorless, crystalline solid.[1][5][6] Its excellent buffering capacity makes it a valuable reagent in various scientific applications.[7]

| Property | Value | Source(s) |

| Chemical Formula | K₂B₄O₇·4H₂O | [2][8] |

| Molecular Weight | 305.50 g/mol | [3][4][8] |

| Appearance | White crystalline solid/powder | [2][5][6] |

| Odor | Odorless | [5][8] |

| pH | 9.0 - 9.4 (in a 1% aqueous solution) | [5][9] |

| Solubility | Soluble in water | [1][7][10] |

| Melting Point | Decomposes upon heating | [7][11] |

| Stability | Stable under normal storage conditions | [6][8][11] |

Section 2: Hazard Identification and Toxicological Profile

The primary health concern associated with Potassium Tetraborate Tetrahydrate is its classification for reproductive toxicity . It is suspected of damaging fertility or the unborn child.[2][3][5][8][10][11] This classification necessitates stringent handling protocols to minimize exposure, particularly for individuals of reproductive age.

-

Acute Effects :

-

Eye Contact : May cause transient discomfort and irritation.[6]

-

Skin Contact : Not generally considered a skin irritant, but good hygiene practices are essential to prevent potential irritation upon prolonged contact.[6][8]

-

Inhalation : Inhalation of dust may cause respiratory tract irritation.[6]

-

Ingestion : While acute oral toxicity is low, ingestion of large amounts may cause gastrointestinal irritation.[2][6][12] Symptoms of over-exposure can include nausea, vomiting, and diarrhea.[12]

-

-

Chronic Effects : The principal chronic concern is reproductive toxicity.[2][10] No components are identified as probable or possible carcinogens by IARC.[8]

The mechanism for reproductive toxicity in borates is linked to their interference with developmental processes. Therefore, minimizing any potential for absorption, whether through inhalation of dust or accidental ingestion, is the cornerstone of safe handling.

Section 3: Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, beginning with engineering controls and supplemented by appropriate PPE, is crucial.

The primary objective is to minimize the generation and inhalation of airborne dust.

-

Ventilation : Always handle Potassium Tetraborate Tetrahydrate in a well-ventilated area.[6][11] For procedures that may generate significant dust (e.g., weighing, mixing powders), a properly operating chemical fume hood or a ventilated enclosure is required.[3][8]

-

Contained Systems : For larger-scale operations, the use of glove boxes or other contained systems should be considered to eliminate direct contact.

The selection of PPE must be based on a thorough risk assessment of the specific laboratory procedure being performed.

-

Eye and Face Protection : Chemical safety goggles or safety glasses with side-shields conforming to EN166 or OSHA 29 CFR 1910.133 standards are mandatory to prevent eye contact with dust particles.[6][8]

-

Skin Protection :

-

Gloves : Wear appropriate chemical-resistant gloves (e.g., nitrile rubber) to prevent skin contact.[5][6] Always inspect gloves for integrity before use and practice proper glove removal techniques to avoid contaminating the skin.

-

Lab Coat/Apron : A lab coat or chemical apron should be worn to protect personal clothing.[6]

-

-

Respiratory Protection : If engineering controls are insufficient to maintain airborne concentrations below exposure limits, or during spill cleanup where dust generation is likely, a NIOSH/MSHA-approved particulate respirator (e.g., N95 or higher) must be used.[5][6]

Section 4: Standard Operating Procedures for Handling and Storage

Adherence to meticulous handling and storage protocols is fundamental to laboratory safety.

-

Preparation : Before handling, ensure all necessary engineering controls are active and all required PPE is donned correctly. Read all safety precautions.[11]

-

Weighing and Transfer : Conduct weighing and transfer operations in a fume hood or ventilated enclosure to control dust. Avoid generating dust clouds.[5][6][8] Use tools (spatulas, scoops) that minimize dust creation.

-

Solution Preparation : When dissolving the solid, add it slowly to the solvent to prevent splashing.

-

Hygiene : Do not eat, drink, or smoke in the work area.[11] Always wash hands thoroughly with soap and water after handling the material and before leaving the laboratory.[6][8][11]

-

Clothing : Launder contaminated clothing before reuse.[5]

Proper storage is essential to maintain the chemical's integrity and prevent hazardous situations.

-

Container : Keep the container tightly closed to prevent moisture absorption and contamination.[6]

-

Location : Store in a cool, dry, and well-ventilated area.[6][11] The material should be stored locked up, in an area accessible only to authorized personnel.[3][5][11]

-

Incompatibilities : Store away from incompatible materials such as strong oxidizing agents and strong acids.[6][10]

Section 5: Emergency and First Aid Procedures

Rapid and correct response to an exposure or spill is critical.

-

Inhalation : Move the affected person to fresh air immediately.[6][11] If breathing is difficult or stops, provide artificial respiration and seek immediate medical attention.[6][8]

-

Skin Contact : Remove contaminated clothing. Flush the affected skin area with plenty of soap and water for at least 15 minutes.[6] Seek medical attention if irritation develops or persists.[6]

-

Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, making sure to lift the upper and lower eyelids.[6] Remove contact lenses if present and easy to do. Seek medical attention.[6][12]

-

Ingestion : Do NOT induce vomiting.[6] If the person is conscious and alert, rinse their mouth with water and give 2-4 cupfuls of water to drink.[6] Never give anything by mouth to an unconscious person.[6][8] Seek immediate medical attention.[6]

The primary goal during a spill is to prevent the generation of dust and to contain the material safely.

-

Evacuate : Keep unnecessary personnel away from the spill area.[5]

-

Ventilate : Ensure the area is well-ventilated.

-

Protect : Don appropriate PPE, including respiratory protection, gloves, and eye protection.[5][11]

-

Containment : Prevent the spilled material from entering drains or waterways.[5][8][12]

-

Cleanup :

-

Decontamination : Clean the spill area thoroughly.

Section 6: Fire Fighting and Disposal

-

Fire Fighting : Potassium Tetraborate Tetrahydrate is non-combustible.[5][6] In the event of a fire in the surrounding area, use an extinguishing agent suitable for the type of fire.[5][6][11] Firefighters should wear self-contained breathing apparatus (SCBA) as hazardous decomposition products, such as boron and potassium oxides, may be generated under fire conditions.[5][6][8][10][11]

-

Waste Disposal : All waste material must be handled as hazardous waste due to the reproductive toxicity classification.

-

Dispose of waste and contaminated materials in accordance with all applicable local, state, and federal regulations.[11]

-

Do not allow the material to enter sewer systems or waterways.[8][12]

-

Use a licensed professional waste disposal service for disposal of this material.[8] Empty containers should be treated as hazardous waste until properly decontaminated.[11]

-

References

- Safety Data Sheet Potassium Tetrabor

- POTASSIUM TETRABORATE TETRAHYDRATE EXTRA PURE - Safety D

- Material Safety Data Sheet - Potassium Tetraborate Tetrahydr

- SAFETY DATA SHEET - Dipotassium tetrabor

- Potassium Tetrabor

- Potassium tetraborate tetrahydrate pure - Safety D

- 12045-78-2 CAS | POTASSIUM TETRABORATE TETRAHYDR

Sources

- 1. CAS 12045-78-2: Potassium tetraborate Tetrahydrate [cymitquimica.com]

- 2. assets.thermofisher.com [assets.thermofisher.com]

- 3. file.medchemexpress.com [file.medchemexpress.com]

- 4. 12045-78-2 CAS | POTASSIUM TETRABORATE TETRAHYDRATE | Inorganic Salts | Article No. 05456 [lobachemie.com]

- 5. redox.com [redox.com]

- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 7. scribd.com [scribd.com]

- 8. cdhfinechemical.com [cdhfinechemical.com]

- 9. 12045-78-2・Potassium Tetraborate Tetrahydrate・049-21395[Detail Information]|Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]

- 10. fishersci.com [fishersci.com]

- 11. lobachemie.com [lobachemie.com]

- 12. sds.riotinto.com [sds.riotinto.com]

An In-depth Technical Guide on the Genotoxic Effects of Potassium Tetraborate on Human Cells

Introduction: Contextualizing Potassium Tetraborate in Human Health and Safety

Potassium tetraborate (K₂B₄O₇), a salt derived from the reaction of potassium hydroxide, boric acid, and water, is utilized in a variety of industrial applications, including detergents, disinfectants, and contact lens solutions[1][2][3]. Given its widespread use, a thorough understanding of its potential toxicological effects on human cells is paramount for ensuring consumer and occupational safety. This guide provides a comprehensive technical overview of the current scientific understanding of the genotoxic potential of potassium tetraborate in human cells, with a focus on the experimental methodologies and data that form the basis of this knowledge.

Genotoxicity refers to the ability of a chemical agent to damage the genetic material (DNA) within a cell, potentially leading to mutations and cancer. Therefore, assessing the genotoxic profile of a widely used compound like potassium tetraborate is a critical component of its safety assessment. This guide will delve into the key in vitro assays that have been employed to investigate the effects of potassium tetraborate on human chromosomes and DNA integrity.

Evaluating the Genotoxic Potential: A Multi-faceted Approach

The assessment of a compound's genotoxicity relies on a battery of tests that evaluate different endpoints of genetic damage. For potassium tetraborate, studies have primarily focused on its effects on human peripheral blood lymphocytes, which are a relevant and accessible cell type for in vitro human studies. The principal assays used are the Chromosomal Aberration (CA) test and the Micronucleus (MN) test[1][2][3][4].

Chromosomal Aberration (CA) Assay: Assessing Structural Damage to Chromosomes

The Chromosomal Aberration assay is a cytogenetic method used to detect structural changes in chromosomes, such as breaks, deletions, and rearrangements. These aberrations are a hallmark of clastogenic agents, which are substances that cause breaks in chromosomes.

The workflow for a typical Chromosomal Aberration assay using human lymphocytes is depicted below. This process involves culturing the cells, exposing them to the test substance, arresting the cells in metaphase (when chromosomes are most condensed and visible), and then analyzing the chromosomes for structural abnormalities.

The Role of Oxidative Stress

Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and a biological system's ability to detoxify these reactive intermediates, can lead to DNA damage. Therefore, assessing the impact of a compound on the oxidative status of cells is often a component of a comprehensive genotoxicity evaluation.

In the study of potassium tetraborate on human lymphocytes, researchers also examined its effects on total antioxidant capacity (TAC) and total oxidative status (TOS). [1][2][3][4]Interestingly, at low concentrations (1.25, 2.5, and 5 µg/ml), potassium tetraborate was found to increase the TAC of the lymphocytes, while not affecting the TOS at any of the tested concentrations. [1][2][3][4]This suggests that at lower doses, potassium tetraborate may have an antioxidant effect, which is a property that has been observed with other boron compounds. [1]The lack of an increase in TOS is consistent with the non-genotoxic findings, as it indicates that potassium tetraborate did not induce a state of oxidative stress in the cultured human blood cells. [1][2][3][4]

Data Summary and Interpretation

The available data on the genotoxicity of potassium tetraborate in human cells is summarized in the table below.

| Assay | Cell Type | Concentration Range | Result | Reference |

| Chromosomal Aberration | Human Peripheral Blood Lymphocytes | 0 - 1280 µg/ml | No significant increase in aberrations | [1] |

| Micronucleus Test | Human Peripheral Blood Lymphocytes | 0 - 1280 µg/ml | No significant increase in micronuclei frequency | [1] |

| Total Antioxidant Capacity | Human Peripheral Blood Lymphocytes | 1.25, 2.5, and 5 µg/ml | Increased antioxidant capacity | [1] |

| Total Oxidative Status | Human Peripheral Blood Lymphocytes | 0 - 1280 µg/ml | No change in oxidative status | [1] |

The collective evidence from these in vitro studies strongly indicates that potassium tetraborate is not genotoxic to human peripheral blood lymphocytes under the tested conditions. [1][2][3][4]The lack of induction of chromosomal aberrations and micronuclei, coupled with the absence of induced oxidative stress, provides a consistent and robust dataset.

Regulatory Context and Conclusion

The findings for potassium tetraborate align with the broader toxicological profile of many inorganic borates. Regulatory bodies have generally concluded that boric acid and other borates are not mutagenic or carcinogenic. [5][6][7]However, it is important to note that some boron compounds, particularly certain boronic acids and their derivatives, have shown mutagenic potential in bacterial assays like the Ames test. [8]This highlights the importance of evaluating each boron compound on a case-by-case basis. While potassium tetraborate itself is not classified as a mutagen, some regulatory agencies have classified it as suspected of damaging fertility or the unborn child, which is a separate toxicological endpoint from genotoxicity. [5][9] In conclusion, based on the currently available scientific evidence from well-established in vitro genotoxicity assays, potassium tetraborate does not appear to pose a genotoxic risk to human cells. The data from chromosomal aberration and micronucleus tests in human lymphocytes are negative, and the compound has been shown to exhibit antioxidant properties at low concentrations without inducing oxidative stress. Future research could further solidify this conclusion by employing a broader range of genotoxicity tests, such as the Comet assay, to investigate the potential for primary DNA damage.

References

- Çelikezen, F. Ç., Turkez, H., Togar, B., & Izgi, M. S. (2014).

- Turkez, H., Çelikezen, F. Ç., Togar, B., & Izgi, M. S. (2014).

- Haverić, S., Haverić, A., Bajrović, K., Galić, B., & Maksimović, M. (2011). Genotoxicity Evaluation of Dipotassium -Trioxohydroxytetrafluorotriborate, K2(B3O3F4OH), in Human Lymphocyte Cultures and Mice R. SciSpace. [Link]

- Çelikezen, F. Ç., Turkez, H., Togar, B., & Izgi, M. S. (2014).

- Çelikezen, F. Ç., Turkez, H., Togar, B., & Izgi, M. S. (2014). DNA damaging and biochemical effects of potassium tetraborate.

- Haverić, S., et al. (2016). Genotoxicity Evaluation of Dipotassium -Trioxohydroxytetrafluorotriborate, K2(B3O3F4OH), in Human Lymphocyte Cultures and Mice Reticulocytes.